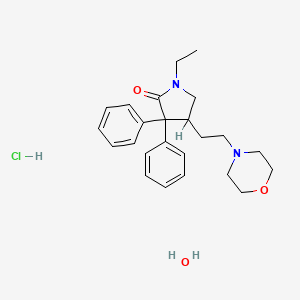

Doxapram hydrochloride hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991081 | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-53-0 | |

| Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXAPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxapram Hydrochloride Hydrate: A Technical Guide to its Mechanism of Action in Respiratory Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram hydrochloride hydrate is a well-established respiratory stimulant used to counteract respiratory depression.[1][2] Its clinical efficacy stems from a dual mechanism of action that involves both peripheral chemoreceptors and central respiratory control centers within the brainstem.[3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which doxapram modulates neuronal activity to enhance respiratory drive. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism: Peripheral and Central Stimulation

Doxapram's primary effect is an increase in tidal volume and, to a lesser extent, respiratory rate.[5][6] This is achieved through a coordinated stimulation of two key anatomical sites:

-

Peripheral Chemoreceptors: Doxapram robustly stimulates the carotid and aortic bodies, which are sensory organs that detect changes in blood oxygen, carbon dioxide, and pH.[3][6][7] This peripheral action is considered the dominant mechanism, especially at lower clinical doses.[8]

-

Central Respiratory Centers: At higher doses, doxapram directly stimulates neurons within the medullary respiratory centers of the brainstem, including the pre-Bötzinger complex (the rhythm-generating kernel) and motor output nuclei like the hypoglossal nucleus.[1][4][9]

The following diagram provides a high-level overview of this dual mechanism.

Molecular Target: Inhibition of TASK Potassium Channels

The primary molecular targets of doxapram in respiratory neurons are members of the two-pore domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels.[10][11] TASK channels (predominantly TASK-1 and TASK-3) contribute to the background "leak" potassium current that helps set the resting membrane potential of neurons.[12] By inhibiting these channels, doxapram reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[2][3]

Action on Peripheral Chemoreceptors (Carotid Body)

In the type I (glomus) cells of the carotid body, heterodimers of TASK-1 and TASK-3 channels are the predominant hypoxia-sensitive potassium conductance.[10][12] Doxapram's inhibition of these channels mimics the effect of hypoxia, causing glomus cell depolarization.[12][13] This triggers voltage-gated calcium entry and subsequent release of neurotransmitters, which activate afferent nerve fibers leading to the brainstem respiratory centers.[2][3][13]

Quantitative Data: Doxapram's Effect on TASK Channels

The inhibitory potency of doxapram varies between different TASK channel subtypes and species.

| Channel Type | Species | Preparation | Method | Potency (IC50 / EC50) | Reference |

| TASK-1 | Human | Xenopus Oocytes | Electrophysiology | 4.0 µM (EC50) | [14] |

| TASK-3 | Human | Xenopus Oocytes | Electrophysiology | 2.5 µM (EC50) | [14] |

| TASK-1/TASK-3 Heterodimer | Mouse | Xenopus Oocytes | Electrophysiology | 42% inhibition at 10 µM | [14] |

| TASK-1 | Not Specified | Not Specified | Not Specified | 410 nM (EC50) | [15][16] |

| TASK-3 | Rat | FRT Cell Monolayers | Ussing Chamber | 22 µM (IC50) | [10] |

| TASK-3 | Not Specified | Not Specified | Not Specified | 37 µM (EC50) | [15][16] |

| TASK-1/TASK-3 Heterodimer | Not Specified | Not Specified | Not Specified | 9 µM (EC50) | [15][16] |

| Ca²⁺-activated K+ current | Rat | Type I Carotid Body Cells | Patch Clamp | ~13 µM (IC50) | [15] |

| Ca²⁺-independent K+ current | Rat | Type I Carotid Body Cells | Patch Clamp | ~20 µM (IC50) | [15] |

Central Effects on Respiratory Neurons

Doxapram exerts direct, albeit differential, effects on the central neuronal populations that govern respiration.

Pre-Bötzinger Complex (PreBötC)

The PreBötC is the primary kernel for generating the respiratory rhythm. Studies show that doxapram has only a modest stimulatory effect on the firing frequency of PreBötC neurons.[1][17] This suggests that doxapram's central action is not primarily through accelerating the rhythm generator itself.

Hypoglossal Motoneurons (XII)

In contrast to its effect on the PreBötC, doxapram causes a robust increase in the firing of action potentials and the amplitude of population activity in hypoglossal motoneurons.[1][17] These neurons control the tongue muscles, which are critical for maintaining airway patency. By enhancing the motor output, doxapram strengthens the physical act of breathing.[1] However, it is noteworthy that local application of doxapram to the hypoglossal motor nucleus in vivo did not significantly change baseline tongue muscle activity, suggesting a complex interplay of inputs.[18][19]

Quantitative Data: Central Neuronal and Respiratory Effects

| Parameter | Preparation | Doxapram Concentration | Effect | Reference |

| C4 Nerve Activity Frequency | Neonatal Rat Brainstem-Spinal Cord | Dose-dependent | Increased | [9] |

| C4 Nerve Activity Amplitude | Neonatal Rat Brainstem-Spinal Cord | Dose-dependent | Increased | [9] |

| Hypoglossal Nerve (XII) Activity | Neonatal Rat Brainstem Slice | 5-10 µmol/L | Increased inspiratory discharge amplitude and time | [20] |

| Minute Ventilation | Anesthetized Rats | 25 mg/kg IV | 103% ± 20% increase from baseline | [10] |

| Minute Ventilation | Conscious Humans | 0.37-0.47 mg/kg IV bolus | Significant immediate increase | [21] |

| Tidal Volume | Infants with CCHS | 0.32-2.0 mg/kg/min | Increased from 4.9 to 8.5 ml/kg | [22] |

Experimental Protocols

The understanding of doxapram's mechanism is built on several key experimental models.

Protocol: In Vitro Brainstem-Spinal Cord Preparation

This preparation allows for the study of the central respiratory network in isolation from peripheral inputs.[9][23]

-

Dissection: Neonatal rats (0-4 days old) are anesthetized and decapitated. The brainstem and spinal cord are isolated by ventral dissection.

-

Mounting: The preparation is transferred to a recording chamber and continuously superfused with artificial cerebrospinal fluid (aCSF) equilibrated with 95% O2 / 5% CO2 at ~27°C.

-

Recording: Spontaneous rhythmic inspiratory activity is recorded from the fourth cervical ventral root (C4), which contains the phrenic nerve axons, using a suction electrode.

-

Drug Application: Doxapram is added to the superfusing aCSF at known concentrations. Changes in the frequency and amplitude of C4 nerve bursts are measured to quantify the drug's effect on central respiratory output.[9]

Protocol: Whole-Cell Patch-Clamp of Brainstem Neurons

This technique is used to record ion channel activity and firing properties from individual neurons.[1][17]

-

Slice Preparation: Transverse brainstem slices (250-300 µm thick) containing the PreBötC or hypoglossal nucleus are prepared from neonatal mice.

-

Neuron Identification: Slices are placed in a recording chamber under a microscope. Individual neurons are identified using infrared differential interference contrast (IR-DIC) optics.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaseal" with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: The amplifier is switched between voltage-clamp (to measure currents) and current-clamp (to measure membrane potential and action potential firing) modes.

-

Drug Application: Doxapram is bath-applied via the perfusing solution, and its effects on membrane potential, input resistance, and evoked firing are recorded and analyzed.[1]

Conclusion

This compound stimulates respiration through a well-defined, dual mechanism of action. Its primary effect is mediated by the inhibition of TASK potassium channels in peripheral carotid body chemoreceptors, leading to an increase in afferent signals to the brainstem.[3][10][13] Additionally, it directly enhances the excitability of central respiratory neurons, particularly motor output pathways like the hypoglossal nucleus, thereby augmenting the strength of breathing.[1][17] This multifaceted action makes it an effective, though often short-acting, tool in the clinical management of respiratory depression.[2][5] Further research into the specific contributions of TASK channel subtypes and downstream signaling pathways will continue to refine our understanding of this important respiratory stimulant.

References

- 1. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doxapram - Wikipedia [en.wikipedia.org]

- 8. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Modulation of TASK-1/3 channels at the hypoglossal motoneuron pool and effects on tongue motor output and responses to excitatory inputs in vivo: implications for strategies for obstructive sleep apnea pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. [Effect of doxapram on the respiratory rhythmical discharge activity in the brainstem slice of neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro brainstem-spinal cord preparations for study of motor systems for mammalian respiration and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Doxapram Hydrochloride Hydrate for Inducing Respiratory Responses in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of doxapram hydrochloride hydrate, a potent respiratory stimulant, in animal models for research purposes. It covers the core mechanism of action, experimental protocols, and key quantitative data, serving as a vital resource for professionals in drug development and respiratory science.

Introduction

This compound is a well-established central nervous system (CNS) and respiratory stimulant.[1][2] In veterinary medicine and preclinical research, it is primarily utilized to counteract respiratory depression induced by anesthetic agents or certain drugs, and to stimulate breathing in neonates.[3][4][5] Its ability to reliably induce a respiratory response makes it a valuable tool for studying respiratory physiology and pharmacology in various animal models. The onset of respiratory stimulation after a single intravenous injection is rapid, typically occurring within 20 to 40 seconds, with peak effects observed at 1 to 2 minutes and a duration of action ranging from 5 to 12 minutes.[1][6]

Mechanism of Action

Doxapram exerts its respiratory stimulant effects through a dual mechanism, acting on both peripheral and central nervous system targets.

-

Peripheral Chemoreceptor Stimulation : At lower doses, doxapram's primary effect is mediated through the stimulation of peripheral chemoreceptors, specifically within the carotid and aortic bodies.[6][7][8][9] It is believed to work by inhibiting potassium channels in the glomus cells of these chemoreceptors.[1][10] This inhibition leads to cell depolarization, an influx of calcium, and subsequent stimulation of afferent nerve fibers that signal the brainstem to increase respiratory drive.[1]

-

Central Respiratory Center Stimulation : As the dosage of doxapram is increased, it directly stimulates the central respiratory centers located in the medulla oblongata of the brainstem.[4][6][7][10] This central action results in a more profound and widespread stimulation of the CNS.[6] Studies in neonatal rat brainstem-spinal cord preparations suggest that doxapram enhances respiratory activity by affecting the potassium channels of pre-inspiratory and inspiratory neurons.[11]

The combined effect of these mechanisms is an increase in tidal volume and, to a lesser extent, an increase in respiratory rate.[6]

Quantitative Data from Animal Studies

The dosage and effects of doxapram can vary significantly depending on the animal species, the anesthetic used, and the desired level of respiratory stimulation.

| Animal Species | Dosage Range | Route of Administration | Context / Indication | Reference(s) |

| Dogs | 1.1 - 11 mg/kg | IV | Anesthesia Recovery (Gas vs. Barbiturate) | [2] |

| 1 - 5 mg/kg | IV | General Anesthesia / Opioid Depression | [4] | |

| 2 mg/kg | IV | Reversal of Isoflurane Anesthesia | [12][13] | |

| Cats | 1.1 - 11 mg/kg | IV | Anesthesia Recovery (Gas vs. Barbiturate) | [2] |

| 1 - 5 mg/kg | IV | General Anesthesia / Opioid Depression | [4] | |

| Horses | 0.5 - 1 mg/kg | IV | General Use | [4][9] |

| 0.275 - 1.1 mg/kg | IV | Respiratory & Cardiovascular Stimulation | [9] | |

| Rats | 1.0 - 10 mg/kg | IV | Reversal of Morphine-Induced Depression | [14] |

| 0.33 mg/kg/min | IV Infusion | Sustained Reversal of Morphine Depression | [14] | |

| Southern Elephant Seals | 0.5 - 4 mg/kg | IV | Stimulation of Spontaneous Breathing | [15] |

| Neonatal Dogs/Cats | 1-5 mg (1-5 drops) | Sublingual, SC, Umbilical Vein | Post-Dystocia/C-Section Resuscitation | [2][5] |

| Neonatal Lambs | 5 - 10 mg/lamb | IV, IM, SC, Sublingual | Neonatal Resuscitation | [9] |

| Neonatal Calves | 40 - 100 mg/calf | IV, IM, SC, Sublingual | Neonatal Resuscitation | [9] |

| Animal Model | Doxapram Dose | Anesthetic/Depressant | Key Quantitative Findings | Reference(s) |

| Dogs | 2 mg/kg IV | Isoflurane | Hastened recovery by ~15 minutes; Increased heart rate and blood pressure; Decreased end-tidal CO2. | [12][13] |

| Rats | 1.0 - 3.0 mg/kg IV | Morphine (1.0 mg/kg) | Rapid but transient recovery of minute volume. | [14] |

| Rats | 0.33 mg/kg/min IV | Morphine (1.0 mg/kg) | Persistent recovery of minute volume without affecting analgesia. | [14] |

| Rats | 10 mg/kg IV | Morphine (3.0 mg/kg) | Restored normal inspiratory discharge pattern in the phrenic nerve. | [14] |

| Horses | 0.275 - 1.1 mg/kg IV | N/A (Awake) | Dose-dependent increase in intensity of respiratory and cardiovascular stimulation. | [9] |

| Southern Elephant Seals | 2 mg/kg IV | Ketamine/Xylazine | Safe and effective increase in depth and rate of respiration; onset <1 min, peak at 2 min, duration up to 5 min. | [15] |

Experimental Protocols

The following protocols are synthesized from methodologies described in cited research. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

This protocol is based on studies evaluating doxapram's effect on recovery from general anesthesia.[12][13]

-

Animal Preparation : Use clinically healthy adult dogs. Acclimatize animals to the laboratory environment. Fast the animals for an appropriate period before the experiment.

-

Sedation & Anesthesia Induction :

-

Administer a pre-anesthetic sedative (e.g., acepromazine).

-

After approximately 30 minutes, induce general anesthesia via intravenous injection of an induction agent (e.g., propofol to effect).

-

Intubate the animal and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) for a defined period (e.g., 30-60 minutes).

-

-

Physiological Monitoring : Throughout the procedure, monitor vital signs including heart rate, blood pressure, respiratory rate, and end-tidal CO2 (EtCO2).

-

Doxapram Administration :

-

Administer doxapram hydrochloride intravenously at a dose of 2 mg/kg. The control group should receive an equivalent volume of sterile saline.

-

Data Collection & Recovery Monitoring :

-

Continuously record physiological parameters for at least 50-60 minutes post-doxapram administration.

-

Record key recovery milestones: time to endotracheal extubation, time to first head lift, and time to achieving sternal recumbency.

-

Assess the quality of recovery (e.g., smooth vs. excitatory).

-

-

Data Analysis : Compare the physiological data and recovery times between the doxapram-treated group and the saline control group using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol is adapted from studies investigating the interaction between doxapram and opioids.[14]

-

Animal Preparation : Use adult rats (e.g., Wistar). Anesthetize the animal (e.g., with urethane) and, if required for the experimental question, perform a vagotomy and paralyze the animal with a neuromuscular blocker.

-

Ventilation and Monitoring :

-

If paralyzed, provide artificial ventilation.

-

Record respiratory parameters. This can be done by measuring spontaneous ventilation (tracheal airflow and rate) in non-paralyzed animals or by recording central respiratory activity directly from the phrenic nerve in paralyzed, ventilated animals.

-

-

Induction of Respiratory Depression : Administer an opioid such as morphine (e.g., 1.0 - 3.0 mg/kg, IV) to induce a measurable depression in respiratory rate and/or minute volume.

-

Doxapram Administration :

-

Bolus Injection : Administer a single intravenous injection of doxapram (e.g., 1.0 - 10 mg/kg) to observe the immediate but potentially transient reversal effect.

-

Continuous Infusion : To achieve a sustained effect, administer a continuous intravenous infusion of doxapram (e.g., 0.33 mg/kg/min).

-

-

Data Collection and Analysis : Continuously record respiratory parameters before and after opioid administration, and following doxapram administration. Analyze the data to quantify the degree of respiratory depression and the extent and duration of its reversal by doxapram.

Safety and Toxicological Considerations

While doxapram is effective, it is not without potential side effects. Researchers must be aware of its safety profile.

-

Adverse Effects : High doses can lead to generalized CNS stimulation, including hyperactivity, tremors, and convulsions.[5][9] Other reported side effects include hypertension, cardiac arrhythmias, and vomiting.[9][10] In dogs, doxapram has been shown to increase heart rate and blood pressure.[12]

-

Toxicity : The margin of safety can be species-dependent. The ratio of the convulsant dose to the respiratory stimulant dose was found to be 38:1 for cats but only around 10:1 for rabbits, rats, and mice.[16] The LD50 values in mice were reported as 85 mg/kg IV and 270-326 mg/kg orally.[9]

-

Drug Interactions : The toxicity of doxapram may be enhanced in rodents treated with narcotic analgesics, with the interaction appearing to affect the cardiovascular system.[17]

-

Contraindications : Doxapram should be used with caution in animals with a history of seizures or significant cardiovascular impairment.[3][7] It is contraindicated in cases of mechanical airway obstruction or pneumothorax.[7]

References

- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 2. vtech.global [vtech.global]

- 3. smartyvets.com [smartyvets.com]

- 4. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Doxapram - Wikipedia [en.wikipedia.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 11. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onljvetres.com [onljvetres.com]

- 13. researchgate.net [researchgate.net]

- 14. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of the respiratory stimulant doxapram in southern elephant seals (Mirounga leonina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between respiratory stimulant and convulsant activity of doxapram hydrochloride in conscious animals-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 17. A study of the enhanced toxicity of doxapram in rodents treated with narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxapram Hydrochloride Hydrate: A Technical Guide to its Effects on Carotid Body Chemoreceptors

Executive Summary: Doxapram hydrochloride hydrate is a potent central nervous system and respiratory stimulant used clinically to address respiratory depression.[1][2][3] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors, particularly within the carotid bodies.[4][5][6] This guide provides an in-depth technical overview of the molecular and cellular effects of Doxapram on these chemoreceptors. The core mechanism involves the inhibition of specific potassium channels in the carotid body's Type I (glomus) cells, leading to membrane depolarization, calcium influx, and subsequent neurotransmitter release. This cascade of events culminates in an increased afferent signal to the brainstem's respiratory centers, enhancing respiratory drive. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Introduction

Overview of this compound

Doxapram is a pyrrolidin-2-one derivative classified as an analeptic, or central nervous system stimulant.[1][7] It is administered intravenously to counteract respiratory depression following anesthesia or in cases of acute hypercapnia associated with chronic obstructive pulmonary disease (COPD).[2][5][8] The onset of action is rapid, typically occurring within 20 to 40 seconds, with a peak effect at 1 to 2 minutes and a duration of 5 to 12 minutes.[3] Its respiratory stimulant properties are primarily mediated through the peripheral carotid chemoreceptors, although at higher doses, it directly stimulates the medullary respiratory centers.[3][6]

The Role of Carotid Body Chemoreceptors in Respiratory Control

The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the common carotid arteries.[9][10] They are the principal peripheral chemoreceptors responsible for detecting changes in arterial blood chemistry, including partial pressures of oxygen (PaO₂) and carbon dioxide (PaCO₂), as well as pH.[10] The sensory units within the carotid bodies are Type I, or glomus, cells.[9] When stimulated by conditions such as hypoxia, hypercapnia, or acidosis, these cells depolarize, leading to the release of neurotransmitters that excite afferent nerve endings of the carotid sinus nerve.[9][11] This nerve transmits signals to the respiratory control centers in the brainstem, modulating the rate and depth of breathing to restore homeostasis.[10]

Mechanism of Action at the Cellular Level

Primary Target: Type I (Glomus) Cells and Potassium Channel Inhibition

The stimulatory effect of Doxapram on the carotid body originates with its action on the Type I glomus cells.[9] The consensus from multiple studies is that Doxapram functions as a potassium channel inhibitor.[5][10] Specifically, it targets the TWIK-related acid-sensitive K⁺ (TASK) channels, which are tandem pore domain (K2P) potassium channels.[11][12][13] In rodents, the predominant form in glomus cells is a heterodimer of TASK-1 (KCNK3) and TASK-3 (KCNK9) subunits.[2][14] These channels contribute to the background potassium conductance that helps maintain the resting membrane potential of glomus cells.[11] By inhibiting these TASK channels, Doxapram reduces the outward flow of potassium ions (K⁺).[11][13] Some evidence also suggests Doxapram can inhibit both Ca²⁺-activated and Ca²⁺-independent potassium currents in these cells.[15]

Glomus Cell Depolarization and Calcium Influx

The inhibition of K⁺ efflux by Doxapram leads to a depolarization of the glomus cell membrane.[5][10] This change in membrane potential triggers the opening of voltage-gated Ca²⁺ channels.[9][16] The subsequent influx of extracellular calcium ions (Ca²⁺) causes a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).[5][9][16] This rise in [Ca²⁺]i is a critical step in the signaling cascade and can be abolished in Ca²⁺-free experimental conditions, confirming its dependence on extracellular calcium entry.[9][16][17]

Neurotransmitter Release and Afferent Signaling

The elevation in cytosolic calcium acts as the trigger for the release of neurotransmitters from the glomus cells into the synaptic cleft with the afferent carotid sinus nerve endings.[2][10] Studies have demonstrated that Doxapram stimulates the release of dopamine in a concentration-dependent manner.[18] Other neurotransmitters, such as acetylcholine, are also believed to be involved.[10] The binding of these neurotransmitters to receptors on the afferent nerve terminals generates an action potential. This increases the firing rate of the carotid sinus nerve, which relays the excitatory signal to the medullary respiratory centers, ultimately increasing ventilation.[4][10][19]

Quantitative Effects of Doxapram

The following tables summarize key quantitative data from various studies investigating the effects of Doxapram.

| Channel Type / Preparation | Species | Method | Inhibitory Concentration (IC₅₀ / EC₅₀) | Reference(s) |

| TASK-1 (KCNK3) | Human | Patch-Clamp (tsA201 cells) | EC₅₀: 4.0 µM | [2] |

| TASK-3 (KCNK9) | Human | Patch-Clamp (tsA201 cells) | EC₅₀: 2.5 µM | [2] |

| TASK-1 (KCNK3) | Rat | Patch-Clamp (Xenopus oocytes) | EC₅₀: 410 nM | [12] |

| TASK-3 (KCNK9) | Rat | Patch-Clamp (Xenopus oocytes) | EC₅₀: 37 µM | [12] |

| TASK-1/TASK-3 Heterodimer | Rat | Patch-Clamp (Xenopus oocytes) | EC₅₀: 9 µM | [12] |

| TASK-3 (KCNK9) | Rat | Ussing Chamber (FRT monolayers) | IC₅₀: 22 µM | [14] |

| Ca²⁺-activated K⁺ Current | Not Specified | Not Specified | IC₅₀: ≈ 13 µM | [15] |

| Ca²⁺-independent K⁺ Current | Not Specified | Not Specified | IC₅₀: ≈ 20 µM | [15] |

| Table 1: Inhibitory Concentrations of Doxapram on Potassium Channels. |

| Experimental Model | Species | Doxapram Dose / Concentration | Measured Effect | Reference(s) |

| Isolated Type I Glomus Cells | Neonatal Rat | 50 µmol/L | Inhibition of TASK channel activity and increase in intracellular Ca²⁺ | [9][16] |

| Intact Carotid Body (in vitro) | Rat | 15-150 µM | Concentration-dependent stimulation of dopamine release | [18] |

| Anesthetized Animal | Cat | < 0.5 mg/kg IV | Stimulation of carotid chemoreceptor afferent discharge rate | [19] |

| Anesthetized Animal | Cat | 1.0 mg/kg IV | Chemoreceptor stimulation equivalent to PaO₂ of 38 torr | [20] |

| Anesthetized Animal | Cat | Up to 6 mg/kg IV | No stimulation of ventilation after carotid sinus nerve section | [20] |

| Anesthetized Animal | Rat | 2 mg/kg IV | 68% reduction in acute phrenic response after carotid sinus nerve section | [11] |

| Anesthetized Animal | Newborn Kitten | 0.4 mg/kg IV | Increase in carotid chemoafferent discharge from 2.9 to 7.5 impulse/s (normoxia) | [21] |

| Table 2: In Vivo and Ex Vivo Effects of Doxapram on Carotid Body Activity. |

Signaling Pathways and Workflows

Visual representations of the core signaling pathway and common experimental workflows are provided below using the DOT language.

Caption: Doxapram signaling pathway in carotid body glomus cells.

Caption: Experimental workflow for in vivo carotid sinus nerve recording.

Caption: Experimental workflow for isolated glomus cell calcium imaging.

Detailed Experimental Protocols

Protocol: In Vivo Measurement of Carotid Sinus Nerve Activity

This protocol is based on methodologies used in studies on anesthetized cats and rats.[11][19][20]

-

Animal Preparation: An adult cat or rat is anesthetized (e.g., with α-chloralose), tracheostomized, paralyzed, and ventilated artificially to maintain normal blood gas levels.[19][20] Body temperature is maintained at ~38°C.

-

Nerve Isolation: The carotid sinus nerve is carefully isolated from surrounding tissues at the carotid bifurcation. The nerve is placed on a pair of recording electrodes.

-

Baseline Recording: A baseline recording of the chemosensory afferent discharge is established. The activity is amplified, filtered, and recorded for analysis.

-

Doxapram Administration: A specified dose of this compound (e.g., 0.2-1.0 mg/kg) is administered via an intravenous catheter.[20]

-

Response Recording: The change in the frequency of nerve impulses is recorded continuously for several minutes following administration to capture the peak and duration of the effect.

-

Control Experiment: To confirm the peripheral site of action, the carotid sinus nerves can be bilaterally sectioned, and the Doxapram injection can be repeated. A significantly attenuated respiratory response (measured via phrenic nerve activity) confirms the primary role of the carotid chemoreceptors.[11][20]

Protocol: Calcium Imaging of Isolated Glomus Cells

This protocol is adapted from studies on neonatal rat carotid body cells.[9][16]

-

Cell Isolation: Carotid bodies are dissected from neonatal rats and placed in an ice-cold medium. They are cleaned of surrounding tissue and enzymatically digested (e.g., with trypsin and collagenase) to create a single-cell suspension.

-

Plating: The dissociated cells are plated onto coverslips and allowed to adhere.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes, allowing the dye to enter the cells.

-

Imaging Setup: The coverslip is mounted onto a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Baseline Measurement: Cells are perfused with a standard physiological saline solution, and the baseline intracellular Ca²⁺ concentration is recorded.

-

Stimulation: The perfusion solution is switched to one containing a known concentration of Doxapram (e.g., 50 µM).[9][16]

-

Response Measurement: The change in fluorescence ratio, corresponding to the change in [Ca²⁺]i, is recorded over time.

-

Control Conditions: The experiment is repeated in a Ca²⁺-free perfusion solution or in the presence of a voltage-gated calcium channel blocker (e.g., 2 mM Ni²⁺) to verify that the observed [Ca²⁺]i increase is dependent on the influx of extracellular calcium through these channels.[9][16]

Protocol: Electrophysiological Recording of TASK Channel Activity

This protocol outlines the heterologous expression method used to characterize Doxapram's effect on specific channels.[2][12]

-

Expression System: cRNA encoding the target potassium channel subunits (e.g., human TASK-1 and/or TASK-3) is injected into Xenopus laevis oocytes or transfected into a mammalian cell line like tsA201 cells.[2][12] The cells are incubated for 2-5 days to allow for channel protein expression.

-

Electrophysiology: The two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) technique is used to measure ion currents across the cell membrane.

-

Recording: The cell is voltage-clamped at a holding potential, and voltage steps are applied to elicit potassium currents through the expressed TASK channels.

-

Doxapram Application: Solutions containing increasing concentrations of Doxapram are perfused over the cell.

-

Data Analysis: The current recorded at each Doxapram concentration is measured and compared to the control current. This data is used to generate a concentration-response curve and calculate the EC₅₀ value, representing the concentration at which Doxapram produces 50% of its maximal inhibitory effect.[2][12]

Conclusion

This compound serves as a potent respiratory stimulant by targeting the chemosensory apparatus of the carotid bodies. Its mechanism is rooted in the inhibition of background potassium channels, primarily the TASK-1 and TASK-3 heterodimers, within the Type I glomus cells. This action initiates a well-defined signaling cascade: membrane depolarization, activation of voltage-gated calcium channels, influx of extracellular calcium, and subsequent release of excitatory neurotransmitters. The resulting increase in afferent signals via the carotid sinus nerve effectively stimulates the central respiratory centers. The quantitative data and experimental evidence overwhelmingly support this pathway, solidifying the role of Doxapram as a peripherally acting chemoreceptor agonist.

References

- 1. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Doxapram - Wikipedia [en.wikipedia.org]

- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. doxapram [drugcentral.org]

- 8. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 11. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stimulation of carotid chemoreceptors and ventilation by doxapram in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of doxapram on carotid chemoreceptor activity in newborn kittens - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxapram Hydrochloride Hydrate: A Technical Guide for Studying Central Respiratory Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of doxapram hydrochloride hydrate as a pharmacological tool for the investigation of central and peripheral respiratory control mechanisms. Doxapram, a well-established respiratory stimulant, offers a unique, dose-dependent mechanism of action that allows for the targeted study of different components of the respiratory control system.

Mechanism of Action: A Dual-Site Stimulant

Doxapram hydrochloride's primary utility in respiratory research stems from its ability to stimulate breathing through two distinct, dose-dependent pathways: peripheral chemoreceptors and central respiratory centers.[1][2]

Peripheral Chemoreceptor Stimulation

At lower therapeutic doses, doxapram's effects are predominantly mediated by the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][3][4] These specialized sensory organs are responsible for detecting changes in blood oxygen, carbon dioxide, and pH levels.[5][6] The mechanism of action at the cellular level involves:

-

Potassium Channel Inhibition: Doxapram inhibits various potassium channels in the glomus cells of the carotid body, including TASK-1, TASK-3, and both Ca²⁺-activated and Ca²⁺-independent potassium channels.[5][6][7]

-

Cell Depolarization: Inhibition of potassium efflux leads to the depolarization of the glomus cell membrane.[5]

-

Calcium Influx: This depolarization triggers an increase in intracellular calcium.[5]

-

Neurotransmitter Release: The rise in calcium facilitates the release of neurotransmitters, such as acetylcholine, which then activate afferent nerve fibers.[6]

-

Signal to Brainstem: These neural signals are transmitted to the respiratory centers in the brainstem, primarily the medulla oblongata, resulting in an increased rate and depth of breathing.[5][6]

Interestingly, the stimulatory effect of doxapram on the carotid body occurs through a different mechanism than that of hypoxic chemotransduction.[8]

Central Respiratory Center Stimulation

As the dosage of doxapram is increased, it directly stimulates the central respiratory centers within the medulla.[1][9] This central action is independent of the peripheral chemoreceptor pathway.[2] Studies have shown that after the denervation of carotid chemoreceptors, higher doses of doxapram can still produce a ventilatory response.[2][10] Recent research indicates that doxapram has distinct stimulatory effects on the rhythm-generating kernel of the pre-Bötzinger complex and the motor output neurons of the nucleus hypoglossus within the brainstem.[11]

Quantitative Pharmacological Data

The precise and predictable pharmacological profile of doxapram makes it a valuable agent for experimental studies.

Table 1: Pharmacokinetics of Intravenous Doxapram

| Parameter | Value | Source |

| Onset of Action | 20 - 40 seconds | [5][6][9] |

| Peak Effect | 1 - 2 minutes | [5][9] |

| Duration of Action | 5 - 12 minutes | [5][6][9] |

Table 2: Effective Dosages for Respiratory Stimulation

| Species/Condition | Route | Dosage | Primary Site of Action | Source |

| Human (Post-anesthesia) | IV Infusion | 1 - 3 mg/min | Peripheral & Central | [1][9] |

| Human (Post-anesthesia) | IV Intermittent | 0.5 - 1.0 mg/kg | Peripheral & Central | [1] |

| Human (Drug-induced CNS Depression) | IV | 1 - 2 mg/kg | Peripheral & Central | [1] |

| Cat (Anesthetized) | IV | 0.2 - 1.0 mg/kg | Peripheral | [10] |

| Cat (Anesthetized) | IV | < 6 mg/kg | Peripheral | [10] |

| Dog (Anesthetized) | IV | > 1 mg/kg | Central | [7] |

| Rat (Anesthetized) | IV | 2 mg/kg (intermittent) | Peripheral | [2] |

Table 3: Doxapram Interaction with Potassium Channels

| Channel/Current | Metric | Value | Source |

| TASK-1 | EC₅₀ | 410 nM | [7] |

| TASK-3 | EC₅₀ | 37 µM | [7] |

| TASK-1/TASK-3 Heterodimer | EC₅₀ | 9 µM | [7] |

| Ca²⁺-activated K⁺ Current | IC₅₀ | ~13 µM | [7] |

| Ca²⁺-independent K⁺ Current | IC₅₀ | ~20 µM | [7] |

Experimental Protocols for Respiratory Control Research

Doxapram is instrumental in protocols designed to dissect the components of the respiratory control system. The primary experimental objective is often to differentiate between the peripheral chemosensory and central neural contributions to respiratory drive.

In Vivo Model: Differentiating Peripheral vs. Central Effects

This protocol uses an anesthetized, vagotomized, and mechanically ventilated animal model (e.g., rat or cat) to isolate the effects of doxapram.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., with urethane/chloralose), perform a tracheotomy, and initiate mechanical ventilation.[10] Surgically isolate the phrenic nerve for recording, which serves as a direct measure of central respiratory output.

-

Physiological Monitoring: Continuously monitor arterial blood pressure, heart rate, and end-tidal CO₂. Maintain core body temperature.

-

Baseline Recording: Record baseline phrenic nerve activity, blood pressure, and heart rate.

-

Doxapram Administration (Low Dose): Administer a low dose of doxapram intravenously (e.g., 0.2 - 1.0 mg/kg in cats).[10] Record the change in phrenic nerve activity. This response is primarily attributed to peripheral chemoreceptor stimulation.

-

Peripheral Denervation: Surgically transect the carotid sinus nerves to eliminate the primary source of peripheral chemosensory input to the brainstem.[10]

-

Post-Denervation Administration: After allowing the preparation to stabilize, administer the same low dose of doxapram. A significantly blunted or absent phrenic nerve response confirms the peripheral site of action for that dose.

-

High-Dose Challenge: Administer a higher dose of doxapram (e.g., >6 mg/kg in cats).[10] An increase in phrenic activity at this stage demonstrates a direct central stimulatory effect.

In Vitro Models

For more targeted molecular and cellular studies, in vitro preparations are employed.

-

Isolated-Perfused Carotid Body: This preparation allows for the direct measurement of chemosensory afferent nerve discharge in response to doxapram without systemic cardiovascular variables, confirming its direct action on the chemoreceptors.[8]

-

Brainstem Slice Preparation: Medullary brainstem slices containing respiratory nuclei (like the pre-Bötzinger complex) can be used for electrophysiological patch-clamp recordings to study how doxapram directly alters neuronal firing properties.[11]

Dose-Dependent Site of Action

Understanding the relationship between doxapram dosage and its site of action is critical for designing and interpreting experiments. Low doses selectively probe the integrity and function of the peripheral chemoreflex loop. In contrast, high doses can be used to study central respiratory pattern generation, but researchers must account for the concurrent and potent peripheral stimulation unless denervation has been performed.

Summary

This compound is a powerful and versatile pharmacological agent for the study of respiratory control. Its well-characterized, dose-dependent dual mechanism of action allows researchers to selectively investigate the function of peripheral chemoreceptors or to probe the activity of central respiratory networks. By employing the appropriate dose and experimental model, scientists can effectively elucidate the complex neural pathways that govern breathing.

References

- 1. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 6. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxapram Hydrochloride Hydrate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Doxapram hydrochloride hydrate as a multifaceted tool in neuroscience research. Doxapram, a well-established respiratory stimulant, offers a unique mechanism of action that allows for the targeted investigation of neural pathways controlling breathing, arousal, and consciousness. This document provides a comprehensive overview of its molecular targets, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate its application in the laboratory.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its effects through a dual mechanism, acting on both the peripheral and central nervous systems to stimulate respiration.[1][2][3] At lower doses, its primary action is on the peripheral chemoreceptors, specifically the carotid bodies located in the carotid arteries and the aortic bodies.[1][4][5][6] By stimulating these chemoreceptors, Doxapram mimics the body's natural response to hypoxia (low oxygen levels), hypercapnia (high carbon dioxide levels), and acidosis (low pH), leading to an increased respiratory rate and tidal volume.[4][5] As the dosage increases, Doxapram directly stimulates the central respiratory centers within the medulla oblongata in the brainstem.[1][2][4]

The molecular underpinnings of Doxapram's action lie in its ability to inhibit specific potassium channels.[1][4] This inhibition leads to the depolarization of glomus cells in the carotid body, which in turn triggers the release of neurotransmitters that signal the brainstem to increase respiratory drive.[1][4]

Molecular Targets and Signaling Pathways

Doxapram's primary molecular targets are members of the two-pore-domain potassium (K2P) channel family, particularly the TWIK-related acid-sensitive K+ (TASK) channels.[7][8][9] It also affects other potassium currents.

Key Molecular Interactions:

-

TASK-1 (KCNK3) and TASK-3 (KCNK9) Channels: Doxapram is a potent inhibitor of both human TASK-1 and TASK-3 channels.[10][11] These channels are abundantly expressed in the carotid bodies and brainstem respiratory centers and are sensitive to changes in pH and hypoxia.[11][12] Doxapram's inhibition of these channels is a key mechanism behind its respiratory stimulant effects.[13][14]

-

Heterodimeric TASK-1/TASK-3 Channels: Doxapram also effectively inhibits the function of heterodimeric TASK-1/TASK-3 channels.[7][8][15]

-

Calcium-Activated and Calcium-Independent Potassium Currents: In the type I cells of the carotid body, Doxapram inhibits both Ca²⁺-activated and Ca²⁺-independent potassium currents.[7][8][16]

The signaling cascade initiated by Doxapram in the carotid body is a critical component of its mechanism.

Quantitative Data

The following tables summarize the quantitative data regarding Doxapram's efficacy and dosage from various studies.

Table 1: Inhibitory Concentrations of Doxapram on Potassium Channels

| Channel Type | Species/Cell Type | IC50 / EC50 | Reference |

| TASK-1 | Human/Porcine Atrial Muscle Cells | 0.88 µM / 0.93 µM | [7][8] |

| TASK-1 | Xenopus Oocytes | 410 nM | [7][11] |

| TASK-3 | Xenopus Oocytes | 37 µM | [7][11] |

| TASK-1/TASK-3 Heterodimer | Xenopus Oocytes | 9 µM | [7][11] |

| Ca²⁺-activated K+ Current | Rat Carotid Body Type I Cells | ~13 µM | [7][8][16] |

| Ca²⁺-independent K+ Current | Rat Carotid Body Type I Cells | ~20 µM | [7][8] |

Table 2: Recommended Dosages in Animal Models for Neuroscience Research

| Animal Model | Dosage | Route of Administration | Application | Reference |

| Rats | 2 mg/kg (single or intermittent) | Intravenous (IV) | Phrenic motor facilitation | [13][17] |

| Rats | 6 mg/kg (single dose) | Intravenous (IV) | Phrenic motor facilitation | [13][17] |

| Cats | 1-5 mg/kg | Intravenous (IV) | General respiratory stimulation | [6] |

| Dogs | 1-5 mg/kg | Intravenous (IV) | General respiratory stimulation | [6] |

| Horses | 0.5-1 mg/kg | Intravenous (IV) | General respiratory stimulation | [6][18] |

| Neonatal Puppies | 1-5 mg | Subcutaneous, Sublingual, or Umbilical Vein | Initiation of respiration | [19] |

| Neonatal Kittens | 1-2 mg | Subcutaneous or Sublingual | Initiation of respiration | [19] |

Table 3: Pharmacokinetic Properties of Doxapram

| Parameter | Value | Species | Reference |

| Onset of Action | 20-40 seconds | Human | [1][4][20] |

| Peak Effect | 1-2 minutes | Human | [1][20] |

| Duration of Action | 5-12 minutes | Human | [1][4][20] |

| Half-life | 3.4 hours (range 2.4-4.1) | Human | [20] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Induction of Phrenic Motor Facilitation in Anesthetized Rats

This protocol is adapted from studies investigating respiratory neuroplasticity.[13][17]

Objective: To induce long-lasting facilitation of phrenic motor output.

Materials:

-

This compound solution (e.g., 20 mg/mL)

-

Saline (pH-matched to Doxapram solution)

-

Anesthetized, vagotomized, and mechanically ventilated Sprague-Dawley rats

-

Intravenous catheter

-

Apparatus for recording phrenic nerve activity

Procedure:

-

Animal Preparation: Anesthetize the rat, perform a vagotomy, and set up mechanical ventilation. Surgically isolate and prepare the phrenic nerve for recording.

-

Drug Preparation: Prepare a solution of this compound for intravenous injection. A common dosage is 2 mg/kg.

-

Experimental Groups:

-

Intermittent Doxapram: Administer three intravenous injections of Doxapram (2 mg/kg) at 5-minute intervals.

-

Single Bolus Doxapram: Administer a single intravenous bolus of Doxapram (2 mg/kg or 6 mg/kg).

-

Vehicle Control: Administer three intravenous injections of pH-matched saline at 5-minute intervals.

-

Time Control: No treatment administered.

-

-

Data Acquisition: Record baseline phrenic nerve activity before any injections. Continue recording throughout the injection protocol and for at least 60 minutes following the final injection.

-

Analysis: Measure the amplitude and frequency of the integrated phrenic nerve bursts. Compare the post-injection activity to the baseline to determine the degree of facilitation. A persistent increase in burst amplitude at 60 minutes post-injection indicates phrenic motor facilitation.[17]

Protocol 2: Investigating Arousal from General Anesthesia

This protocol is based on studies evaluating Doxapram's effect on recovery from anesthesia.[21][22]

Objective: To assess the effect of Doxapram on the time to arousal and quality of recovery from general anesthesia.

Materials:

-

This compound solution

-

Placebo (e.g., saline)

-

Subjects (human or animal) undergoing general anesthesia (e.g., with methohexitone, nitrous oxide, and halothane)

-

Intravenous administration setup

-

Standard monitoring equipment (ECG, respiratory rate, etc.)

-

Standardized tests for assessing consciousness and recovery

Procedure:

-

Anesthesia: Induce and maintain general anesthesia using a standardized protocol.

-

Randomization: In a double-blind manner, randomly assign subjects to receive either Doxapram or a placebo at the end of the anesthetic procedure. A typical human dose is 80 mg administered intravenously.[21]

-

Drug Administration: Administer the assigned treatment intravenously.

-

Monitoring and Assessment:

-

Continuously monitor vital signs.

-

Measure the time from administration to specific recovery milestones (e.g., eye-opening, response to commands, safe level of consciousness).

-

Assess the incidence of post-anesthetic complications (e.g., shivering, nausea).

-

Evaluate the quality of recovery using standardized scoring systems.

-

-

Analysis: Compare the recovery times and complication rates between the Doxapram and placebo groups.

Applications in Neuroscience Research

Doxapram's specific mechanism of action makes it a valuable tool for a range of neuroscience investigations:

-

Neural Control of Respiration: Doxapram can be used to probe the function of central and peripheral chemoreceptors in the regulation of breathing.[1][2][4] Its effects on medullary respiratory neurons can also be studied directly in brainstem preparations.[23][24]

-

Arousal and Consciousness: The analeptic, or stimulant, properties of Doxapram allow for the investigation of neural circuits underlying arousal and the emergence from anesthetized states.[21][22][25]

-

Models of Panic Disorder: In human studies, the administration of Doxapram can induce physiological symptoms similar to those experienced during a panic attack, providing a laboratory model to study the neurobiology of this disorder.[26][27][28]

-

Neuroplasticity: As demonstrated by the phrenic motor facilitation protocol, intermittent Doxapram administration can be used to induce and study respiratory neuroplasticity, which has implications for rehabilitation after neurological injury.[13][17]

Conclusion

This compound is more than a clinical respiratory stimulant; it is a powerful research tool for neuroscientists. Its well-characterized mechanism of action, centered on the inhibition of key potassium channels in respiratory control pathways, allows for targeted investigations into fundamental neurological processes. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can effectively employ Doxapram to advance our understanding of respiratory control, arousal, and neural plasticity.

References

- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 5. Doxapram - Wikipedia [en.wikipedia.org]

- 6. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DOXAPRAM (PD009963, XFDJYSQDBULQSI-UHFFFAOYSA-N) [probes-drugs.org]

- 16. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Doxapram [federalregister.gov]

- 20. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 21. Evaluation of doxapram for arousal from general anaesthesia in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Use of doxapram as an arousal agent in outpatient general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hastening of arousal after general anaesthesia with doxapram hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The effect of doxapram on brain imaging in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroendocrine responses to laboratory panic: cognitive intervention in the doxapram model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analeptic Properties of Doxapram Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analeptic properties of Doxapram hydrochloride hydrate, a potent respiratory stimulant. The document delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to investigate its effects.

Core Concepts: Mechanism of Action

This compound exerts its respiratory stimulant effects through a dual mechanism, acting on both the peripheral and central nervous systems.[1][2] At lower doses, its primary effect is mediated through the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[2][3][4] This stimulation leads to an increase in afferent nerve impulses to the respiratory centers in the brainstem, resulting in an increased tidal volume and a slight increase in respiratory rate.[4][5] As the dosage increases, Doxapram also directly stimulates the central respiratory centers in the medulla oblongata.[5]

At the molecular level, Doxapram is known to be an inhibitor of tandem pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[6][7] Inhibition of these potassium channels in the carotid body glomus cells is believed to cause membrane depolarization, leading to an influx of calcium and the release of neurotransmitters that activate the afferent pathways to the brainstem, ultimately stimulating respiration.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analeptic properties of this compound.

Table 1: Pharmacodynamic Properties - In Vitro

| Parameter | Channel | Species | Value | Reference |

| EC50 | TASK-1 | Human | 410 nM | [6] |

| TASK-3 | Human | 37 µM | [6] | |

| TASK-1/TASK-3 Heterodimer | Human | 9 µM | [6] |

Table 2: Pharmacodynamic Properties - In Vivo & Clinical

| Indication | Dosage | Effect | Reference |

| Postanesthetic Respiratory Depression | 0.5–1 mg/kg IV (single injection) | Stimulation of respiration | [8] |

| Max total dosage: 2 mg/kg | [8] | ||

| Acute Hypercapnia in COPD | 1–2 mg/minute IV infusion | Increased minute ventilation | [8] |

| Max rate: 3 mg/minute | [8] | ||

| Primary Alveolar Hypoventilation | Intravenous infusion | 50-100% increase in ventilation | [9] |

| Congenital Central Hypoventilation | 0.32 to 2.0 mg/kg/min | Increased tidal volume and minute ventilation | [10] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Onset of Action | 20-40 seconds | Human | [5] |

| Peak Effect | 1-2 minutes | Human | [5] |

| Duration of Effect | 5-12 minutes | Human | [5] |

Experimental Protocols

In Vivo Assessment of Analeptic Activity in a Rat Model

This protocol outlines a typical in vivo experiment to evaluate the respiratory stimulant effects of Doxapram in anesthetized rats.

Objective: To measure the dose-dependent effects of Doxapram on respiratory rate and tidal volume.

Materials:

-

Male Wistar rats (250-300g)

-

Urethane anesthesia (1.2 g/kg, intraperitoneal)

-

This compound solution (2 mg/mL in 0.9% saline)

-

Saline solution (0.9%)

-

Femoral vein catheter

-

Tracheostomy tube

-

Pneumotachograph connected to a data acquisition system

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat with urethane.

-

Perform a tracheostomy and insert a tracheal tube to ensure a patent airway.

-

Cannulate the femoral vein for intravenous drug administration.

-

Place the rat on a heating pad to maintain body temperature at 37°C.

-

Connect the tracheal tube to a pneumotachograph to record respiratory airflow.

-

Allow the animal to stabilize for at least 20 minutes, recording baseline respiratory parameters (respiratory rate and tidal volume).

-

Administer a single bolus intravenous injection of Doxapram (e.g., 2 mg/kg).[11] A control group should receive an equivalent volume of saline.

-

Continuously record respiratory parameters for at least 60 minutes post-injection.

-

For a dose-response study, different groups of animals can be administered with varying doses of Doxapram (e.g., 2, 6 mg/kg).[11]

-

At the end of the experiment, euthanize the animal according to approved ethical guidelines.

Data Analysis:

-

Calculate respiratory rate (breaths/minute) and tidal volume (mL) from the pneumotachograph signal.

-

Calculate minute ventilation (respiratory rate x tidal volume).

-

Compare the changes in respiratory parameters from baseline in the Doxapram-treated groups versus the saline control group using appropriate statistical tests (e.g., ANOVA).

In Vitro Investigation of TASK Channel Inhibition using Whole-Cell Patch Clamp

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of Doxapram on cloned human TASK channels expressed in a cell line.[7]

Objective: To determine the concentration-response relationship of Doxapram's inhibition of TASK-1 and TASK-3 channel currents.

Materials:

-

tsA201 cells transiently transfected with human TASK-1 or TASK-3 channel DNA

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

-

This compound stock solution in DMSO

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

-

Microscope

Procedure:

-

Culture tsA201 cells and transfect them with the desired TASK channel construct.

-

Place a coverslip with the transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a borosilicate glass pipette and fill it with the internal solution.

-

Under microscopic guidance, approach a single cell with the pipette tip and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to elicit TASK channel currents and record the baseline currents.

-

Perfuse the cell with the external solution containing a known concentration of Doxapram.

-

Repeat the voltage-step protocol to record the currents in the presence of Doxapram.

-

Wash out the drug with the external solution and ensure the current returns to baseline.

-

Repeat steps 8-10 with increasing concentrations of Doxapram to establish a concentration-response curve.

Data Analysis:

-

Measure the peak outward current at a specific voltage step (e.g., +40 mV) in the absence and presence of different concentrations of Doxapram.

-

Calculate the percentage of current inhibition for each Doxapram concentration.

-

Plot the percentage of inhibition against the logarithm of the Doxapram concentration and fit the data to a Hill equation to determine the EC50 value.

Visualizations

Signaling Pathway of Doxapram-Induced Respiratory Stimulation

References

- 1. Heart rate and respiratory response to doxapram in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Doxapram hydrochloride: a respiratory stimulant for patients with primary alveolar hypoventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

Doxapram Hydrochloride Hydrate: A Technical Guide to its Modulation of Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram hydrochloride hydrate, a well-established respiratory stimulant, exerts its physiological effects primarily through the modulation of specific potassium channels. This technical guide provides a comprehensive overview of the current understanding of doxapram's interaction with tandem pore domain potassium (K2P) channels, with a particular focus on the TWIK-related acid-sensitive K+ (TASK) channel subfamily. This document details the mechanism of action, summarizes key quantitative data on channel inhibition, outlines common experimental protocols for studying these interactions, and presents visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a central nervous system and respiratory stimulant.[1][2] Its primary clinical application is in the treatment of respiratory depression.[1][2] The mechanism underlying its stimulatory effects is intrinsically linked to its ability to inhibit specific potassium channels, leading to cellular depolarization.[1][2][3] This guide delves into the molecular pharmacology of doxapram, focusing on its role as a modulator of K2P channels, which are crucial in setting the resting membrane potential in various cell types, including chemoreceptors in the carotid body.[1][4]

Mechanism of Action: Inhibition of TASK Channels

Doxapram's primary molecular targets are members of the TASK channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[5][6][7] These channels are expressed in tissues involved in the regulation of breathing, such as the carotid bodies and the brainstem.[5][8] By inhibiting these "leak" potassium channels, doxapram reduces potassium efflux, leading to depolarization of the cell membrane. In the context of the carotid body's glomus cells, this depolarization triggers voltage-gated calcium entry and subsequent neurotransmitter release, which in turn stimulates the respiratory centers in the brainstem.[1][2][9]

Studies have indicated that doxapram binds within the intracellular pore region of the TASK-3 channel.[6] Mutagenesis studies have identified specific amino acid residues, such as those at positions 122, 236, and 239, as critical for the binding and inhibitory action of doxapram.[6] Interestingly, the carboxy-terminus of TASK-1 has also been implicated as an important determinant of doxapram's inhibitory activity.[5][10] While doxapram is a potent inhibitor of TASK-1 and TASK-3, it shows significantly less potency against other K2P channels like TRESK, TASK-2, and TREK-1.[10]

Quantitative Data: Doxapram's Potency on Potassium Channels

The inhibitory potency of doxapram on various potassium channels has been quantified across different species and experimental systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

| Channel Subtype | Species/Cell Line | IC50 / EC50 | Reference |

| TASK-1 | Human (tsA201 cells) | 4.0 µM | [11] |

| Human (atrial muscle cells) | 0.88 µM | [12] | |

| Human (Xenopus oocytes) | 0.5 µM | [13] | |

| Rat (Xenopus oocytes) | 410 nM | [5] | |

| TASK-3 | Human (tsA201 cells) | 2.5 µM | [11] |

| Rat (Xenopus oocytes) | 37 µM | [5] | |

| Rat (Fischer rat thyroid monolayers) | 22 µM | [8] | |

| TASK-1/TASK-3 Heterodimer | Rat (Xenopus oocytes) | 9 µM | [5] |

| Ca²⁺-activated K⁺ current | Rat (carotid body type I cells) | ~13 µM | [14] |

| Ca²⁺-independent K⁺ current | Rat (carotid body type I cells) | ~20 µM | [14] |

| TRESK | Not specified | 240 µM | [10] |

| TASK-2 | Not specified | 460 µM | [10] |

| TREK-1 | Not specified | >1 mM | [10] |

Experimental Protocols

The investigation of doxapram's effects on potassium channels predominantly relies on electrophysiological techniques. Below are detailed methodologies for key experiments cited in the literature.

Heterologous Expression of Potassium Channels

-

Objective: To express specific potassium channel subtypes in a controlled cellular environment for electrophysiological analysis.

-

Methodology:

-

Cell Line Selection: Xenopus laevis oocytes or mammalian cell lines such as tsA201 cells are commonly used.[5][7][11][13]

-

cDNA/cRNA Preparation: The cDNA encoding the desired human or rodent potassium channel subunit (e.g., TASK-1, TASK-3) is subcloned into an appropriate expression vector. For oocyte expression, cRNA is synthesized in vitro from the linearized cDNA template.

-

Transfection/Injection:

-

Incubation: Transfected or injected cells are incubated for 24-72 hours to allow for channel protein expression and insertion into the cell membrane.

-

Electrophysiological Recording

-

Objective: To measure the ionic currents flowing through the expressed potassium channels and assess the inhibitory effect of doxapram.

-

Methodology:

-

Whole-Cell Patch Clamp (for mammalian cells):

-